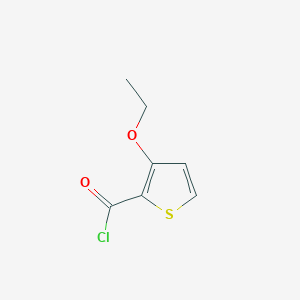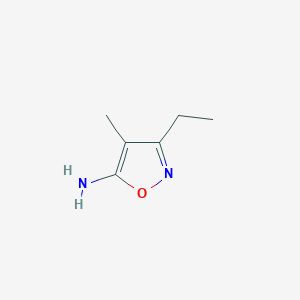
(2-(2-(4-(Diphenylmethyl)-1-piperazinyl)ethoxy)ethoxy)acetic acid dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 2-(2-(4-(Diphenylmethyl)-1-piperazinyl)ethoxy)ethoxy)acetic acid dihydrochloride is a synthetic molecule that appears to be related to a class of compounds designed for therapeutic purposes, particularly in the context of cocaine-abuse treatment. The structure of this compound suggests that it contains a piperazine ring, which is a common feature in many pharmacologically active molecules, and it is differentially protected to allow for further chemical modifications.
Synthesis Analysis
The synthesis of related piperazine-containing compounds has been explored in the literature. For instance, a practical synthesis of differentially protected 2-(hydroxymethyl)piperazines has been reported, starting from optically active and commercially available (2S)-piperazine-2-carboxylic acid dihydrochloride . This method could potentially be adapted for the synthesis of the compound , given the structural similarities and the presence of a piperazine core.
Molecular Structure Analysis
The molecular structure of the compound includes a piperazine ring, which is a six-membered ring containing two nitrogen atoms at opposite positions. This ring is substituted with a diphenylmethyl group, suggesting a bulky, aromatic moiety that could influence the compound's binding properties. Additionally, the presence of ethoxy groups may increase the solubility of the compound in organic solvents, which could be beneficial during synthesis and formulation.
Chemical Reactions Analysis
While specific chemical reactions involving the compound have not been detailed, the presence of a piperazine ring and ethoxy groups indicates that it could undergo various chemical transformations. These may include N-alkylation, acylation, or the introduction of additional functional groups that could modify the compound's pharmacological profile. The differentially protected nature of the piperazine suggests that selective reactions could be performed to further derivatize the molecule.
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would likely be influenced by its molecular structure. The diphenylmethyl group could confer lipophilicity, while the ethoxy groups and the terminal acetic acid moiety could contribute to the compound's overall polarity. The presence of hydrochloride suggests that the compound is formulated as a salt, which could enhance its water solubility and stability. These properties are important for the compound's bioavailability and potential use as a therapeutic agent.
科学的研究の応用
Pharmacological Characteristics and Potential Uses
(2-(2-(4-(Diphenylmethyl)-1-piperazinyl)ethoxy)ethoxy)acetic acid dihydrochloride, a complex organic compound, demonstrates significant interest in scientific research due to its structural and functional attributes. While the direct references to this specific chemical compound are limited, research on similar chemical structures and functional groups can provide insights into potential applications and the interest areas within the scientific community.
One of the closely related areas of study involves the pharmacological effects of compounds with similar structural features, such as arylpiperazine derivatives. These compounds have been extensively explored for their therapeutic potential, mainly in treating depression, psychosis, or anxiety. Arylpiperazine derivatives undergo extensive metabolism, including CYP3A4-dependent N-dealkylation, leading to the formation of 1-aryl-piperazines. These metabolites are known for their serotonin receptor-related effects, although some exhibit affinity for other neurotransmitter receptors. The extensive distribution in tissues, including the brain, highlights their potential in neurological and psychiatric applications (Caccia, 2007).
Environmental Impact and Biodegradation
Another area of research interest is the environmental fate and biodegradation of similar complex organic compounds. Studies focusing on herbicides and their degradation products, like 2,4-dichlorophenoxyacetic acid (2,4-D), reveal the environmental persistence and the toxic effects on non-target organisms. These studies emphasize the need for understanding the degradation pathways, the role of microorganisms in the biodegradation process, and the potential environmental impact of such compounds. The findings suggest the presence of these compounds in various environmental compartments, including soil and water bodies, urging further research on mitigation strategies to prevent environmental contamination (Ying, Williams, & Kookana, 2002).
特性
IUPAC Name |
2-[2-(4-benzhydrylpiperazin-1-yl)ethoxy]acetic acid;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O3.2ClH/c24-20(25)17-26-16-15-22-11-13-23(14-12-22)21(18-7-3-1-4-8-18)19-9-5-2-6-10-19;;/h1-10,21H,11-17H2,(H,24,25);2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KODBQWPTPNAKJM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCOCC(=O)O)C(C2=CC=CC=C2)C3=CC=CC=C3.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28Cl2N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801004015 |
Source


|
| Record name | {2-[4-(Diphenylmethyl)piperazin-1-yl]ethoxy}acetic acid--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801004015 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
427.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-(2-(4-(Diphenylmethyl)-1-piperazinyl)ethoxy)ethoxy)acetic acid dihydrochloride | |
CAS RN |
83881-54-3 |
Source


|
| Record name | Acetic acid, (2-(2-(4-(diphenylmethyl)-1-piperazinyl)ethoxy)ethoxy)-, dihydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083881543 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | {2-[4-(Diphenylmethyl)piperazin-1-yl]ethoxy}acetic acid--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801004015 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-Ethyl-2-([7-([1-ethylnaphtho[1,2-D][1,3]thiazol-2(1H)-ylidene]methyl)-4,4A,5,6-tetrahydro-2(3H)-naphthalenylidene]methyl)naphtho[1,2-D][1,3]thiazol-1-ium iodide](/img/structure/B139002.png)

![(4S)-4-[[(1,1-Dimethylethoxy)carbonyl]amino]-5-hydroxypentanoic acid ethyl ester](/img/structure/B139007.png)

![2-propyl-1H-pyrazolo[1,5-b][1,2,4]triazole](/img/structure/B139011.png)







![3-[18-(2-carboxylatoethyl)-7-ethenyl-12-[(4E,8E)-1-hydroxy-5,9,13-trimethyltetradeca-4,8,12-trienyl]-3,8,13,17-tetramethylporphyrin-21,23-diid-2-yl]propanoate;hydron;iron(2+)](/img/structure/B139030.png)